1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine
CAS No.: 1060279-68-6
Cat. No.: VC11928826
Molecular Formula: C16H20N6O2S2
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060279-68-6 |
|---|---|
| Molecular Formula | C16H20N6O2S2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 3-ethyl-6-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C16H20N6O2S2/c1-3-13-17-18-14-5-6-15(19-22(13)14)20-8-10-21(11-9-20)26(23,24)16-7-4-12(2)25-16/h4-7H,3,8-11H2,1-2H3 |
| Standard InChI Key | GYECZOFINVYIKJ-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C |
| Canonical SMILES | CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(S4)C |
Introduction
The compound 1-{3-ethyl- triazolo[4,3-b]pyridazin-6-yl}-4-[(5-methylthiophen-2-yl)sulfonyl]piperazine is a heterocyclic derivative featuring a triazolo[4,3-b]pyridazine core and a sulfonyl-substituted piperazine moiety. Compounds with similar structural motifs are widely studied for their potential pharmacological activities, including antifungal, anticancer, and kinase inhibition properties. This article provides a detailed exploration of the compound's structure, synthesis, biological activity, and potential applications.
Structural Overview
Molecular Formula: C16H20N6O2S2
Molecular Weight: 396.50 g/mol
The compound features:
-
A triazolo[4,3-b]pyridazine scaffold, known for its bioactive properties.
-
A piperazine ring, which enhances solubility and pharmacokinetic profiles.
-
A methylthiophene sulfonyl group, contributing to potential bioactivity through interactions with biological targets.
Synthesis Pathways
The synthesis of compounds with similar frameworks often involves multistep reactions starting from pyridazines or triazoles. While specific synthetic details for this exact compound are not readily available, general methodologies include:
-
Formation of the Triazolo[4,3-b]pyridazine Core:
-
Cyclization reactions involving hydrazine derivatives and pyridazine precursors.
-
Use of alkylating agents to introduce the ethyl substituent at the desired position.
-
-
Functionalization of the Piperazine Ring:
-
Sulfonation reactions using methylthiophene sulfonyl chloride.
-
Coupling reactions to attach the piperazine moiety to the triazolo[4,3-b]pyridazine core.
-
These methods align with established protocols for synthesizing structurally related compounds .
Biological Activities
Compounds containing triazolo[4,3-b]pyridazines and sulfonyl-piperazine groups have demonstrated diverse biological activities:
-
Antifungal Activity:
-
Anticancer Potential:
-
Kinase Inhibition:
Research Findings
Key Findings from Related Studies:
-
Antiproliferative Effects:
Compounds with similar scaffolds exhibit IC50 values in the micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . -
Docking Studies:
Molecular docking reveals that triazolo-pyridazine derivatives bind effectively to active kinase sites through hydrogen bonding and hydrophobic interactions . -
Structure-Activity Relationships (SAR):
Applications and Future Directions
The compound holds promise in several therapeutic areas:
-
Antifungal Therapy: Potential alternative to fluconazole-resistant fungal strains.
-
Cancer Treatment: Dual inhibition of VEGFR/c-Met pathways could address multidrug resistance in cancers.
-
Drug Development: Its physicochemical properties make it a promising candidate for further optimization.
Future research should focus on:
-
Comprehensive biological evaluation across multiple disease models.
-
Optimization of pharmacokinetics and toxicity profiles.
-
Exploration of combinatory effects with existing therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume